molecular formula C11H9N5O B8312722 3-(4-Aminophenyl)isoxazolo[5,4-d]pyrimidin-4-amine

3-(4-Aminophenyl)isoxazolo[5,4-d]pyrimidin-4-amine

Cat. No. B8312722
M. Wt: 227.22 g/mol
InChI Key: YQDCWARXRROYHH-UHFFFAOYSA-N
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Patent
US07829570B2

Procedure details

A 0° C. suspension of Example 29B (124 mg, 0.5 mmol) in concentrated HCl (2 mL) was treated with a solution of SnCl2 (450 mg) in concentrated HCl (1 mL), warmed to room temperature, stirred for 3 hours, and filtered. The filtrate was partitioned between ethyl acetate and saturated NaHCO3 and the organic phase was washed with brine, dried (MgSO4), filtered, and concentrated to provide 37 mg (32%) of the desired product. MS (ESI(−)) m/e 226 (M−H)−.
Quantity
124 mg
Type
reactant
Reaction Step One
Name
Quantity
450 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Yield
32%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([C:10]2[C:18]3[C:13](=[N:14][CH:15]=[N:16][C:17]=3[NH2:19])[O:12][N:11]=2)=[CH:6][CH:5]=1)([O-])=O.Cl[Sn]Cl>Cl>[NH2:1][C:4]1[CH:9]=[CH:8][C:7]([C:10]2[C:18]3[C:13](=[N:14][CH:15]=[N:16][C:17]=3[NH2:19])[O:12][N:11]=2)=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
124 mg
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)C1=NOC2=NC=NC(=C21)N
Name
Quantity
450 mg
Type
reactant
Smiles
Cl[Sn]Cl
Name
Quantity
2 mL
Type
solvent
Smiles
Cl
Name
Quantity
1 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The filtrate was partitioned between ethyl acetate and saturated NaHCO3
WASH
Type
WASH
Details
the organic phase was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
NC1=CC=C(C=C1)C1=NOC2=NC=NC(=C21)N
Measurements
Type Value Analysis
AMOUNT: MASS 37 mg
YIELD: PERCENTYIELD 32%
YIELD: CALCULATEDPERCENTYIELD 32.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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